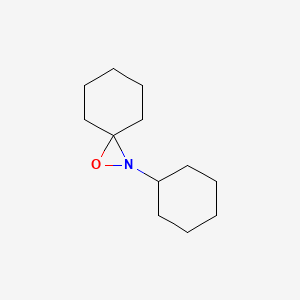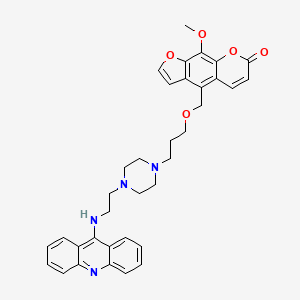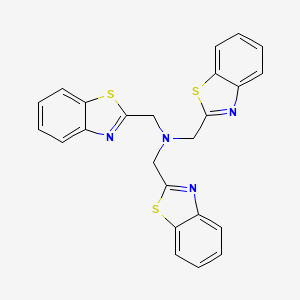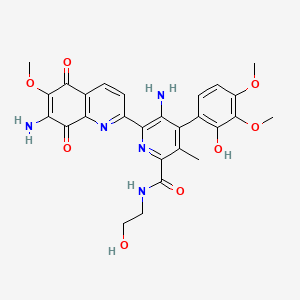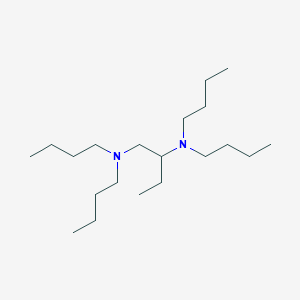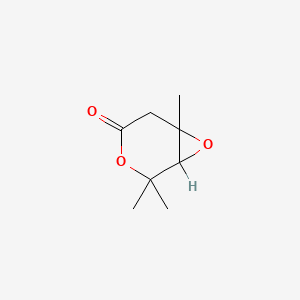
2,2,6-Trimethyl-3,7-dioxa-bicyclo(4.1.0)heptan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6-Trimethyl-3,7-dioxa-bicyclo(410)heptan-4-one is a bicyclic organic compound with a unique structure that includes two oxygen atoms in a seven-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-Trimethyl-3,7-dioxa-bicyclo(4.1.0)heptan-4-one typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
2,2,6-Trimethyl-3,7-dioxa-bicyclo(4.1.0)heptan-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be carried out using different reagents and conditions, depending on the desired outcome .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed for reduction reactions.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
2,2,6-Trimethyl-3,7-dioxa-bicyclo(4.1.0)heptan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,2,6-Trimethyl-3,7-dioxa-bicyclo(4.1.0)heptan-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-: This compound shares a similar bicyclic structure but lacks the oxygen atoms present in 2,2,6-Trimethyl-3,7-dioxa-bicyclo(4.1.0)heptan-4-one.
Bicyclo[4.1.0]heptan-3-one, 4,7,7-trimethyl-: This compound has a similar structure but includes a ketone functional group.
Uniqueness
This compound is unique due to the presence of two oxygen atoms in its bicyclic structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
90482-37-4 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
2,2,6-trimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-one |
InChI |
InChI=1S/C8H12O3/c1-7(2)6-8(3,11-6)4-5(9)10-7/h6H,4H2,1-3H3 |
Clave InChI |
LEXXDXZNAJZSJI-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2C(O2)(CC(=O)O1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


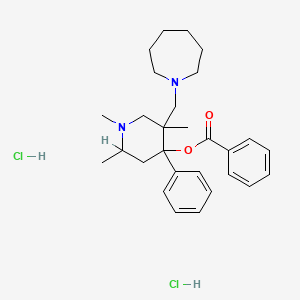
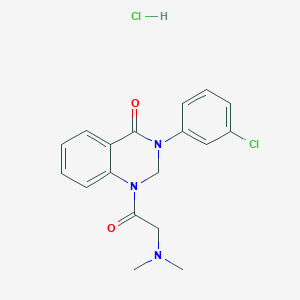
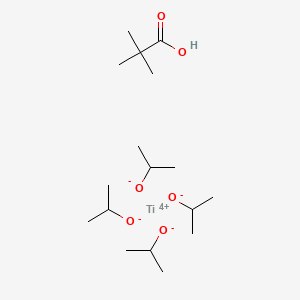
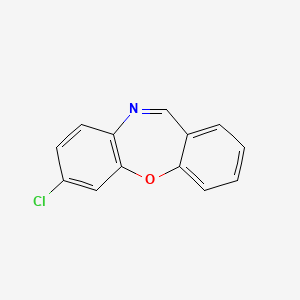
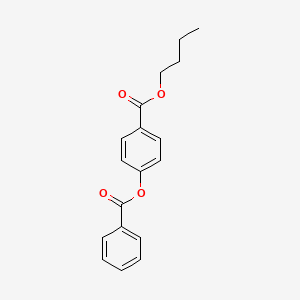
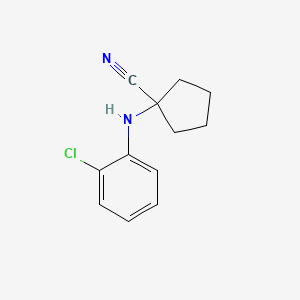
![[2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid](/img/structure/B12803280.png)
